2,4-Difluoro-5-methylphenylacetonitrile
CAS No.: 1242314-98-2
Cat. No.: VC5577697
Molecular Formula: C9H7F2N
Molecular Weight: 167.159
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1242314-98-2 |
---|---|
Molecular Formula | C9H7F2N |
Molecular Weight | 167.159 |
IUPAC Name | 2-(2,4-difluoro-5-methylphenyl)acetonitrile |
Standard InChI | InChI=1S/C9H7F2N/c1-6-4-7(2-3-12)9(11)5-8(6)10/h4-5H,2H2,1H3 |
Standard InChI Key | WWRYGJNKJYEWFY-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1F)F)CC#N |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring with fluorine atoms at the 2- and 4-positions, a methyl group at the 5-position, and an acetonitrile moiety (-CHCN) attached to the aromatic core. This arrangement creates distinct electronic effects: the electron-withdrawing fluorine atoms deactivate the ring, while the methyl group introduces steric hindrance and slight electron donation via hyperconjugation. The nitrile group enhances polarity, influencing solubility and reactivity in nucleophilic additions or cyclization reactions .
Table 1: Physicochemical Properties of 2,4-Difluoro-5-methylphenylacetonitrile
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 167.16 g/mol | |
Boiling Point | Not reported | - |
Melting Point | Not reported | - |
Density | Not reported | - |
Flash Point | Not reported | - |
The absence of key physical data (e.g., melting/boiling points) in available literature underscores the need for further experimental characterization .
Synthetic Methodologies
Direct Synthesis Routes
While explicit protocols for synthesizing 2,4-Difluoro-5-methylphenylacetonitrile are scarce, analogous compounds suggest plausible pathways. A common strategy involves Friedel-Crafts alkylation or cyanation of pre-substituted benzene derivatives. For instance, 1,3-difluoro-5-methylbenzene (CAS 117358-51-7) can undergo lithiation followed by quenching with acetonitrile precursors .
Example Reaction:
-
Lithiation of 1,3-Difluoro-5-methylbenzene:
Treatment with n-BuLi at -5°C generates a lithiated intermediate, which reacts with DMF to yield 2,6-difluoro-4-methylbenzaldehyde . Adapting this method, substituting DMF with cyanating agents (e.g., Tosyl Cyanide) could produce the target nitrile. -
Cyanidation:
Subsequent treatment with KCN or CuCN in polar aprotic solvents (e.g., DMF) may introduce the nitrile group.
Yield Considerations: Analogous syntheses report yields up to 90% , though optimization for this specific compound is unreported.
Applications in Research and Industry
Pharmaceutical Intermediates
Fluorinated nitriles are pivotal in drug discovery due to their metabolic stability and ability to modulate bioavailability. The fluorine atoms in 2,4-Difluoro-5-methylphenylacetonitrile may enhance binding affinity to enzymatic targets, particularly in kinase inhibitors or antiviral agents .
Agrochemical Development
The compound’s hydrophobic profile and electron-deficient aromatic system make it a candidate for pesticide synthesis, where fluorine substituents often improve resistance to environmental degradation.
Precaution | Description |
---|---|
Storage | Cool, dry conditions away from oxidizers |
Handling | Use PPE (gloves, goggles) and work in a fume hood |
First Aid | Rinse skin/eyes with water; seek medical attention for inhalation exposure |
Comparative Analysis with Analogous Compounds
Structural Analogues
The compound’s uniqueness lies in its substitution pattern. Comparisons highlight distinct properties:
Table 3: Comparison of Fluorinated Arylacetonitriles
Compound | Substituents | Key Differences |
---|---|---|
2,4-Difluoro-5-methylphenylacetonitrile | 2-F, 4-F, 5-CH, -CHCN | Balanced electronic effects |
3,5-Difluorophenylacetonitrile | 3-F, 5-F, -CHCN | Lacks methyl group; higher symmetry |
4-Methoxyphenylacetonitrile | 4-OCH, -CHCN | Electron-rich ring; different reactivity |
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